molecular formula C16H14N2O3 B2525915 (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal CAS No. 77083-67-1

(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal

Cat. No.: B2525915
CAS No.: 77083-67-1
M. Wt: 282.299
InChI Key: NGERMRGKRPZCKJ-OBGWFSINSA-N
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Description

(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal is an organic compound characterized by its unique structure, which includes a hydrazone linkage and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence its biological activity. Additionally, the methoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in the synthesis of other organic compounds.

    3-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group, used in various chemical reactions.

Uniqueness

(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes and interact with specific molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-9-7-13(8-10-14)17-18-15(11-19)16(20)12-5-3-2-4-6-12/h2-11,19H,1H3/b15-11+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHZDYVOXURUSC-SQONSMICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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